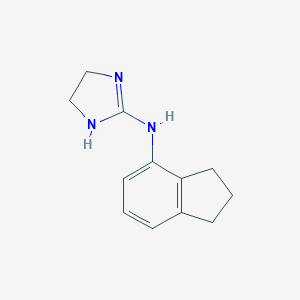

Indanazoline

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWWEPJRBANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193521 | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40507-78-6 | |

| Record name | Indanazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Indanazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanazoline and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their vasoconstrictive properties mediated through action on α-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis pathways for this compound and related derivatives, offering detailed experimental protocols and quantitative data to support research and development in this area. The guide also elucidates the key signaling pathways associated with their mechanism of action.

Core Synthesis of the this compound Scaffold

The fundamental structure of this compound, N-(2,3-dihydro-1H-indan-4-yl)-4,5-dihydro-1H-imidazol-2-amine, is synthesized from the key intermediate 4-aminoindane. The overall synthetic strategy involves the formation of the indane ring system, followed by the introduction of the amino group at the 4-position, and finally, the construction of the 2-imidazoline ring.

Synthesis of 4-Aminoindane

A common route to 4-aminoindane begins with the nitration of indane to yield 4-nitroindane. Subsequent reduction of the nitro group affords the desired 4-aminoindane.

Experimental Protocol: Synthesis of 4-Aminoindane from 4-Nitroindane

-

Dissolution: Dissolve 4-nitroindane (10 g, 61 mmol) in 50 mL of ethanol in a 500 mL Parr shaker vessel.

-

Catalyst Addition: Add a slurry of 10% Palladium on carbon (Pd/C) (1 g) in ethanol to the vessel.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (50 psi) and agitate on a Parr shaker for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent to confirm the complete consumption of the starting material.

-

Work-up: Remove the ethanol by evaporation under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a 10% ethyl acetate in hexane solution, to yield 4-aminoindane as a viscous colored oil.

| Starting Material | Product | Catalyst | Solvent | Pressure | Time | Yield |

| 4-Nitroindane | 4-Aminoindane | 10% Pd/C | Ethanol | 50 psi H₂ | 1 hour | 86% |

Formation of the 2-Imidazoline Ring

With 4-aminoindane in hand, the 2-imidazoline ring can be constructed through various methods. A common approach involves the reaction of the primary amine with a reagent that provides the C-N-C backbone of the imidazoline ring. One such method is the reaction with a cyanamide derivative or through a multi-step process involving the formation of a guanidine-like intermediate followed by cyclization.

Synthesis of 2-Aminoindane Derivatives

Many pharmacologically active derivatives are based on the 2-aminoindane skeleton. These compounds are considered rigid analogues of amphetamines. The synthesis of these derivatives often involves the formation of the indane ring system with a functional group at the 2-position that can be converted to an amine.

Representative Synthetic Pathway for 2-Aminoindane Derivatives

A general synthetic approach to 2-aminoindane and its derivatives can be envisioned starting from indanone.

Figure 1. General synthetic scheme for 2-aminoindane derivatives.

Detailed synthetic procedures for specific 2-aminoindane derivatives such as 5,6-methyl

Indanazoline's Effect on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanazoline is a sympathomimetic amine with vasoconstrictive properties, primarily utilized as a topical nasal decongestant. Its mechanism of action is centered on its activity as an agonist at α-adrenergic receptors, which are key components of the sympathetic nervous system. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its interaction with adrenergic and imidazoline receptors, and its subsequent effects on sympathetic tone and physiological parameters. This document synthesizes available preclinical and clinical data, outlines relevant experimental methodologies, and presents signaling pathways to elucidate the molecular mechanisms underpinning this compound's therapeutic effects and potential systemic implications.

Introduction

The sympathetic nervous system (SNS) plays a crucial role in regulating various physiological processes, including cardiovascular function, smooth muscle tone, and glandular secretions. Pharmacological agents that modulate SNS activity are of significant interest in drug development. This compound, a compound belonging to the imidazoline class of drugs, is recognized for its potent α-adrenergic agonist activity. While its primary clinical application is in the symptomatic relief of nasal congestion through localized vasoconstriction, its broader effects on the sympathetic nervous system warrant a detailed examination, particularly for drug development professionals exploring new therapeutic applications or considering its safety profile.

This guide aims to provide a comprehensive technical overview of this compound's interaction with the sympathetic nervous system, consolidating available data on its receptor pharmacology, physiological effects, and the experimental methods used to evaluate these actions.

Receptor Pharmacology

This compound's

Preliminary Research on the Antiphlogistic Actions of Indanazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available preliminary research on the anti-inflammatory (antiphlogistic) actions of Indanazoline. It is important to note that publicly accessible, in-depth studies focusing specifically on the direct anti-inflammatory mechanisms of this compound, beyond its established vasoconstrictive effects, are limited. This document compiles the existing knowledge and draws inferences from related compounds to provide a foundational understanding and guide future research.

Introduction to this compound

This compound is a sympathomimetic amine, primarily recognized for its use as a topical nasal decongestant. It belongs to the class of organic compounds known as indanes, which feature a cyclopentane ring fused to a benzene ring. Chemically, it is identified as N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine. While its efficacy in alleviating nasal congestion is well-documented, its broader anti-inflammatory potential is an area of emerging interest.

Core Mechanism of Action: Vasoconstriction

This compound's primary mechanism of action is the stimulation of alpha-adrenergic receptors located in the nasal mucosa. This stimulation triggers vasoconstriction, the narrowing of blood vessels, which in turn reduces blood flow to the nasal tissues. This leads to a decrease in swelling and inflammation, thereby opening the nasal passages and facilitating easier breathing. The onset of this action is typically rapid, providing quick relief from congestion.

Below is a diagram illustrating the signaling pathway of this compound's vasoconstrictive action.

Potential for Broader Anti-inflammatory Effects: An Area for Investigation

While vasoconstriction contributes to reduced inflammation, other imidazoline compounds have been shown to possess more direct anti-inflammatory properties. For instance, some imidazoline agents can suppress the expression of inducible nitric oxide synthase (NOS-2), a key enzyme in the inflammatory process. This suggests that this compound may have similar, yet uninvestigated, mechanisms.

The general inflammatory cascade involves various signaling pathways, such as the NF-κB, MAPK, and JAK-STAT pathways, which are triggered by inflammatory stimuli and lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Future research on this compound could explore its potential to modulate these pathways.

Quantitative Data

Specific quantitative data on the direct anti-inflammatory effects of this compound is scarce in publicly available literature. The table below is based on data for a related class of compounds, indazoles, to provide a conceptual framework for how such data could be presented. It is crucial to note that this data is not for this compound but for indazole derivatives, which have demonstrated anti-inflammatory activity in animal models.

| Compound | Dose (mg/kg) | Time (hours) | Inhibition of Paw Edema (%) |

| Indazole | 100 | 5 | 61.03 |

| 5-Aminoindazole | 25 | 1 | 15.87 ± 0.21 |

| 50 | 1 | 19.31 ± 0.46 | |

| 100 | 1 | 34.33 ± 0.51 | |

| 25 | 5 | 39.90 ± 0.36 | |

| 50 | 5 | 60.09 ± 0.32 | |

| 100 | 5 | 83.09 ± 0.41 | |

| Diclofenac (Standard) | 10 | 5 | 84.50 |

| Data from a study on indazole derivatives, not this compound, using the carrageenan-induced rat paw edema model. |

Experimental Protocols for Future Research

To elucidate the potential direct anti-inflammatory actions of this compound, the following established experimental protocols are recommended:

5.1. In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated model for screening acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure:

-

Induce paw edema by injecting a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw.

-

Administer this compound at various doses intraperitoneally or orally to different groups of animals 30 minutes to 1 hour prior to the carrageenan injection.

-

A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Diclofenac.

-

Measure the paw volume or diameter using a plethysmograph at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

**Data

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Indanazoline in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanazoline is a sympathomimetic amine utilized primarily as a nasal decongestant. Its vasoconstrictive properties, mediated through agonism at α-adrenergic receptors in the nasal mucosa, lead to a reduction in swelling and congestion. Accurate and precise quantification of this compound in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of this compound in nasal spray formulations.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for developing a robust HPLC method.

| Property | Value | Reference |

| Chemical Name | N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Molecular Formula | C12H15N3 | |

| Molecular Weight | 201.27 g/mol | |

| Chemical Structure | (Image of this compound chemical structure can be inserted here if formatting allows, otherwise, it is well-documented in the provided reference) |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8, 20mM) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

-

Sample Solution (from Nasal Spray): Accurately transfer a volume of the nasal spray formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocols

The developed HPLC method was validated according to ICH Q2(R2) guidelines.

System Suitability

Protocol: Inject the working standard solution (100 µg/mL) six times. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of the peak area, are calculated.

Specificity

Protocol: Inject the blank (mobile phase), placebo solution (nasal spray formulation without this compound), standard solution, and sample solution. Assess for any interference from excipients at the retention time of this compound.

Linearity

Protocol: Inject the prepared working standard solutions in the concentration range of 10-150 µg/mL. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) is determined.

Accuracy (% Recovery)

Protocol: Perform recovery studies by spiking a placebo solution with the this compound API at three different concentration levels (80%, 100%, and 120% of the target concentration). Analyze each concentration level in triplicate. Calculate the percentage recovery.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis of the sample solution on a different day with a different analyst and/or different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Protocol: Deliberately vary the chromatographic conditions to assess the method's robustness. The varied parameters include:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic phase)

-

Column temperature (± 2 °C)

Results and Discussion

The results of the method validation are summarized in the following

Application Notes and Protocols for Formulating Indanazoline for In-Vitro Nasal Deposition Studies

For Researchers, Scientists, and Drug Development Professionals

Application Note: Formulation Strategy for Indanazoline

Introduction: this compound is an imidazole derivative that acts as an α-adrenergic receptor agonist, producing localized vasoconstriction. This makes it an effective topical nasal decongestant. In-vitro nasal deposition studies are a critical step in the development of nasal spray products. These studies utilize anatomical models of the human nasal cavity, such as nasal casts, to evaluate how a formulation and its delivery device influence the deposition pattern of the drug. Understanding the regional deposition—for instance, in the nasal vestibule, turbinates, or nasopharynx—is essential for optimizing therapeutic efficacy and minimizing potential side effects.

Rationale for In-Vitro Studies: In-vitro deposition studies using nasal casts offer a rapid, cost-effective, and reproducible method to screen and optimize formulations and device designs before proceeding to more complex and expensive in-vivo trials. These studies help in assessing key performance indicators such as the percentage of the drug reaching the target posterior nasal regions versus the amount lost in the anterior vestibule. Factors like formulation viscosity, spray plume angle, and droplet size distribution are critical parameters that significantly impact the deposition profile and can be effectively evaluated in this manner.

Key Formulation Considerations for this compound Nasal Spray:

-

pH and Buffer System: The pH of the formulation should be maintained between 4.5 and 6.5 to ensure compatibility with the nasal mucosa, prevent irritation, and maintain the stability of this compound. A phosphate or citrate buffer system is commonly used to maintain this pH range.

-

Tonicity: The formulation should be isotonic to minimize irritation and ensure patient comfort. Sodium chloride or mannitol are typically used as tonicity-adjusting

Troubleshooting & Optimization

Troubleshooting low bioavailability in Indanazoline nasal delivery systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability with Indanazoline nasal delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the nasal cavity?

This compound is a sympathomimetic agent, specifically an imidazoline derivative, that acts as an alpha-adrenergic receptor agonist.[1][2] When administered intranasally, it stimulates these receptors in the nasal mucosa, leading to vasoconstriction (narrowing of the blood vessels).[1][3] This action reduces blood flow, decreases swelling and inflammation in the nasal passages, and alleviates nasal congestion.[1] While its primary use is as a topical decongestant, understanding its interaction with the nasal vasculature is crucial when investigating its systemic absorption.

Q2: What are the major physiological barriers in the nasal cavity that can limit this compound bioavailability?

The primary physiological barriers that can impede the systemic absorption of this compound include:

-

Mucociliary Clearance (MCC): This is the most significant barrier. The nasal cavity is lined with a mucus layer that traps foreign particles, including your drug formulation, and transports them towards the pharynx to be swallowed. This process, often referred to as a "conveyor belt," rapidly removes the drug from the absorption site, typically with a half-time of about 15-20 minutes, thereby reducing the time available for absorption.

-

Enzymatic Degradation: The nasal mucosa contains various metabolic enzymes, including cytochrome P-450-dependent monooxygenases, which can degrade the drug before it reaches systemic circulation.

-

Epithelial Barrier: The nasal epithelium itself acts as a physical barrier. For a drug to be absorbed systemically, it must pass through this layer, either by diffusing through the cells (transcellular route) or by passing between the cells (paracellular route).

Q3: Which physicochemical properties of this compound itself can influence its nasal absorption?

The inherent properties of the this compound molecule play a critical role in its ability to cross the nasal mucosa. Key factors include:

-

Molecular Weight: Generally, there is an inverse relationship between molecular weight and nasal absorption for water-soluble compounds. Drugs with a molecular weight below 1000 Daltons, like this compound, are typically better candidates for nasal delivery.

-

Lipophilicity: The ability of a drug to pass through the lipid cell membranes (transcellular transport) is dependent on its lipophilicity. An optimal balance is required; if the drug is too lipophilic, it may remain in the lipid bilayer of the cells, and if it's too hydrophilic, it won't be able to enter the membrane.

-

Solubility and Dissolution Rate: The drug must first dissolve in the limited volume of nasal mucus to be absorbed. Poor aqueous solubility can be a significant rate-limiting step for absorption.

-

pKa and pH: The pH of the nasal formulation affects the ionization state of the drug. The un-ionized form of a drug is generally more lipid-soluble and therefore more readily absorbed via the transcellular route. The pH of nasal secretions is typically between 5.5 and 6.5.

Troubleshooting Low Bioavailability

This section provides a systematic approach to diagnosing and resolving common issues leading to poor bioavailability during your experiments.

Problem 1: Low drug permeation observed in in vitro studies (e.g., using Franz Diffusion Cells).

Potential Cause & Troubleshooting Strategy

-

Formulation-Related Issues:

-

Poor Solubility: this compound may not be fully dissolved in your formulation.

-

Solution: Increase solubility by adjusting the formulation's pH or by incorporating solubilizing excipients like cyclodextrins.

-

-

Suboptimal Viscosity: Very low viscosity can lead to rapid drainage away from the membrane, while excessively high viscosity can hinder drug release and diffusion.

-

Solution: Optimize viscosity using polymers like HPMC, Carbopol®, or poloxamers to increase residence time without impeding drug release.

-

-

Inadequate Permeation Enhancement: The formulation may lack components to help the drug cross the epithelial barrier.

-

Solution: Incorporate permeation enhancers. Chitosan, for example, can transiently open the tight junctions between epithelial cells, facilitating paracellular transport.

-

-

-

Experimental Setup Issues:

-

Membrane Integrity: The synthetic or biological membrane used may be compromised or inappropriate for the study.

-

Solution: Ensure the membrane is properly prepared and validated. For cell-based models (e.g., RPMI 2650, Calu-3), verify monolayer confluence and tight junction formation.

-

-

Inappropriate Model: The chosen in vitro model may not accurately reflect in vivo conditions.

-

Solution: While Franz cells are useful for semi-solid formulations, horizontal Side-Bi-Side cells may be more appropriate for sprays and powders. Consider more complex models that include a mucus layer to better simulate the physiological environment.

-

-

Problem 2: Low systemic this compound concentration in in vivo animal models.

Potential Cause & Troubleshooting Strategy

-

Rapid Mucociliary Clearance: This is a primary reason for low in vivo bioavailability. The formulation may be cleared from the nasal cavity before significant absorption can occur.

-

Solution: Incorporate mucoadhesive polymers such as chitosan or Carbopol® into your formulation. These polymers interact with the mucus layer, prolonging the residence time of the formulation in the nasal cavity and increasing the opportunity for absorption.

-

-

Formulation Irritancy: Excipients or the formulation's pH/tonicity can irritate the nasal mucosa.

-

Solution: Irritation can increase mucus secretion and clearance rate. Evaluate the ciliotoxicity of your formulation using in vitro methods. Ensure the formulation is isotonic and buffered to a non-irritating pH (typically 4.5-6.5).

-

-

Ineffective Spray Device/Administration Technique: The spray plume geometry and droplet size can significantly affect deposition within the nasal cavity.

-

Solution: Droplets between 20-120 µm are optimal for nasopharyngeal deposition. Characterize the droplet size distribution and spray pattern of your device. An inappropriate spray pattern can lead to drug deposition in non-absorptive areas or rapid clearance.

-

-

Enzymatic Degradation: this compound may be metabolized by enzymes in the nasal mucosa.

-

Solution: While less common for small molecules like this compound compared to peptides, consider co-administration with enzyme inhibitors if metabolic degradation is suspected.

-

Data Presentation: Factors & Strategies

Table 1: Summary of Factors Affecting Nasal Bioavailability

| Factor Category | Specific Factor | Impact on this compound Bioavailability |

| Physiological | Mucociliary Clearance | High Impact: Rapidly removes formulation from the absorption site, reducing contact time. |

| Enzymatic Degradation | Moderate Impact: Potential for pre-systemic metabolism in the nasal mucosa. | |

| Nasal Blood Flow | Moderate Impact: Vasoconstrictive nature of this compound could potentially reduce its own absorption rate. | |

| Physicochemical | Molecular Weight (<1000 Da) | Low Impact (Favorable): this compound's small size is suitable for nasal absorption. |

| Solubility | High Impact: Must dissolve in nasal fluids; poor solubility is a major barrier. | |

| Lipophilicity (Partition Coeff.) | High Impact: Determines the ability to cross cell membranes (transcellular route). | |

| Formulation | pH and pKa | High Impact: Affects the ratio of ionized to un-ionized drug, influencing membrane permeation. |

| Viscosity | High Impact: Affects residence time and drug release from the vehicle. | |

| Excipients | High Impact: Can be used to increase solubility, enhance permeation, and prolong residence time. | |

| Delivery Device | High Impact: Affects droplet size and deposition pattern within the nasal cavity. |

Table 2: Selected Excipients for Enhancing Nasal Bioavailability

| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration |

| Mucoadhesives | Chitosan, Carbopol® polymers, HPMC | Increases formulation residence time by adhering to the mucus layer. | 0.2 - 2.0% w/v |

| Permeation Enhancers | Chitosan, Alkylsaccharides (e.g., DDM), Cyclodextrins | Transiently opens tight junctions (paracellular) or disrupts cell membrane lipids (transcellular). | 0.1 - 5.0% w/v |

| Solubilizers | Cyclodextrins (e.g., HP-β-CD), Cosolvents (e.g., Propylene Glycol) | Forms inclusion complexes or alters polarity to increase drug solubility in the aqueous vehicle. | 1.0 - 15.0% w/v |

| Viscosity Modifiers | Poloxamers, Gellan Gum, Cellulose Derivatives (HPMC) | Forms in-situ gels or increases viscosity to reduce rapid clearance. | 0.5 - 20.0% w/v |

Visualizations: Workflows and Pathways

Caption: Troubleshooting workflow for low bioavailability.

Caption: Experimental workflow for an in vitro permeation study.

Caption: this compound's mechanism of action and absorption pathways.

Detailed Experimental Protocols

Protocol 1: In Vitro Permeation Study using a Franz Diffusion Cell

Objective: To determine the permeation rate of this compound from a nasal formulation across a synthetic membrane.

Materials:

-

Franz Diffusion Cells

-

Synthetic membrane (e.g., Strat-M® or equivalent)

-

Receptor medium: Phosphate Buffered Saline (PBS), pH 7.4

-

This compound formulation and control solution

-

Magnetic stirrer and stir bars

-

Water bath/circulator (37°C)

-

Syringes and collection vials

Methodology:

-

Cell Setup: Assemble the Franz diffusion cells. Fill the receptor compartments with freshly degassed PBS buffer and add a small magnetic stir bar. Place the cells in a circulating water bath set to 37°C to ensure the membrane surface temperature is ~32°C, mimicking the nasal cavity.

-

Membrane Preparation: Cut the synthetic membrane to the appropriate size. Hydrate the membrane in PBS for at least 30 minutes before mounting.

-

Mounting: Carefully mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped beneath the membrane.

-

Dosing: Accurately apply a known volume/weight of the this compound formulation (e.g., 100 µL) to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours). The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intranasal administration.

Materials:

-

Male Wistar rats (250-300g)

-

This compound nasal formulation

-

Nasal administration device (e.g., micropipette with a flexible tip)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

Methodology:

-

Animal Acclimatization: Acclimate animals for at least one week before the study with free access to food and water.

-

Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study to minimize stress during collection.

-

Dosing: Lightly anesthetize a rat. Hold the animal in a supine position with its head tilted back slightly. Administer a precise volume of the this compound formulation (e.g., 10 µL per nostril) into the nasal cavity using a micropipette.

-

Blood Sampling: Collect blood samples (approx. 100-150 µL) via the jugular vein cannula or retro-orbital plexus at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

-

Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability (F) can be calculated by comparing the AUC from intranasal administration to that from an intravenous administration group (F = (AUCnasal / AUCiv) * (Doseiv / Dosenasal)).

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples obtained from in vivo studies.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add 10 µL of an internal standard solution (e.g., a structurally similar compound like Xylometazoline).

-

Add 25 µL of 1M NaOH to basify the sample.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard for high selectivity and sensitivity.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.

-

Process the calibration standards and quality control (QC) samples alongside the unknown study samples.

-

Quantify the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte to internal standard vs. concentration).

-

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Indanazoline Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of indanazoline derivatives in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low water solubility?

A1: The poor aqueous solubility of many this compound derivatives is primarily due to their chemical structure.[1] These molecules often possess a rigid, hydrophobic indane ring system fused to a benzene ring.[1] This large, nonpolar surface area makes it difficult for water molecules to surround and dissolve the compound. Additionally, while the imidazoline and secondary amine groups can be ionized, the overall lipophilicity of the molecule often dominates, leading to low solubility in aqueous media, especially at neutral pH.

Q2: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?

A2: This is a common issue known as "compound crashing." It occurs when the drug is highly soluble in the organic solvent (like DMSO) but not in the final aqueous buffer. Here are several strategies to troubleshoot this:

-

Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

-

Optimize DMSO Concentration: While you should aim to keep the final DMSO concentration low (typically <1%) to avoid artifacts, a slight, controlled increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

-

Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, you can try a stepwise dilution using a co-solvent system. For example, prepare an intermediate dilution in a mixture of DMSO and an aqueous buffer before the final dilution.

-

pH Adjustment: Since this compound derivatives contain a basic amine group, their solubility is often pH-dependent.[2] Lowering the pH of your aqueous buffer may increase the ionization of the amine group, thereby enhancing solubility.[2] It's crucial to ensure the chosen pH does not affect your experimental system.

-

Employ Solubilizing Excipients: Consider pre-formulating your derivative with a solubilizing agent like a cyclodextrin before adding it to the assay medium.[3]

Q3: Can I improve the solubility of my this compound derivative by adjusting the pH?

A3: Yes, for many basic drugs like this compound derivatives, adjusting the pH can significantly impact solubility. The secondary amine and imidazoline groups are basic and will become protonated (ionized) at a pH below their pKa. The ionized form is generally much more water-soluble than the neutral form. To determine the optimal pH, you can perform a pH-solubility profile experiment. However, you must consider the pH stability of your compound and the pH constraints of your biological assay.

Q4: Are there any excipients I should avoid when formulating this compound derivatives?

A4: Yes, due to the presence of a secondary amine group, you should be cautious with certain excipients. Specifically, avoid using reducing sugars like lactose and dextrose in your formulations. The amine group can react with these sugars in a Maillard reaction, leading to degradation of your compound, especially in the presence of moisture. It is always recommended to perform drug-excipient compatibility studies.

Q5: What are the most promising advanced formulation strategies for significantly enhancing the solubility and bioavailability of this compound derivatives?

A5: For a substantial improvement in solubility and bioavailability, several advanced strategies can be employed:

-

Cyclodextrin Complexation: This involves forming an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then renders the complex water-soluble. This has been shown to be effective for other imidazoline-based drugs.

-

Nanosuspensions: This technique reduces the drug particle size to the sub-micron range, which dramatically increases the surface area for dissolution. Nanosuspension technology is a promising approach for drugs that are poorly soluble in both aqueous and organic media.

-

Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion. The drug is often converted to an amorphous state, which has higher solubility than the crystalline form.

-

Prodrug Approach: A prodrug is a chemically modified, inactive or less active form of the parent drug that, after administration, undergoes conversion in the body to release the active drug. For secondary amines, a prodrug can be designed to have improved solubility and is then cleaved in vivo.

Troubleshooting Guides

Issue: My this compound derivative shows inconsistent results in biological assays, which I suspect is due to poor solubility.

| Possible Cause | Solution | Key Considerations |

| Precipitation in Assay Medium | Lower the compound concentration. Perform serial dilutions. Use a co-solvent system (e.g., with PEG 400). | Ensure the final solvent concentration does not affect the assay. Run appropriate vehicle controls. |

| pH-Dependent Solubility | Determine the pH-solubility profile of your compound. Adjust the assay buffer pH to a range where the compound is most soluble. | The required pH must be compatible with the biological system (e.g., cell viability, enzyme activity). |

| Compound Adsorption to Labware | Use low-adsorption plasticware (e.g., polypropylene). Include a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) in your buffers. | Surfactants can interfere with some biological assays. |

| Aggregation of Compound | Prepare a formulation using techniques like cyclodextrin complexation or nanosuspension to prevent aggregation. | These formulations require more extensive development and characterization. |

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table presents hypothetical data illustrating the potential improvements in aqueous solubility for a model this compound derivative using various techniques.

| Technique | Description | Aqueous Solubility (µg/mL) | Fold Increase | Advantages | Disadvantages |

| Unmodified Drug | Crystalline this compound derivative | 1.5 | - | - | Very low solubility |

| pH Adjustment | Dissolved in buffer at pH 3.0 | 75 | 50 | Simple and cost-effective. | Only for ionizable drugs; may not be suitable for all biological systems. |

| Cyclodextrin Complexation | 1:1 molar ratio complex with HP-β-CD | 320 | ~213 | High solubility enhancement; can improve stability. | Requires specific molar ratios; can be costly. |

| Nanosuspension | Wet-milled to an average particle size of 250 nm | 45 (apparent solubility) | 30 | Applicable to a wide range of drugs; increases dissolution rate. | Requires specialized equipment; potential for particle aggregation over time. |

| Solid Dispersion | 10% drug in PVP K30 matrix (solvent evaporation) | 600 (amorphous solubility) | 400 | Significant solubility increase; can stabilize the amorphous form. | Potential for recrystallization during storage; requires careful polymer selection. |

Experimental Protocols

Protocol 1: Preparation of an this compound Derivative-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes a simple lab-scale method to prepare an inclusion complex to enhance the solubility of an this compound derivative.

Materials:

-

This compound derivative

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

-

Ethanol

-

Mortar and pestle

-

Vacuum oven

Procedure:

-

Molar Ratio Calculation: Determine the masses of the this compound derivative and HP-β-CD required for a 1:1 molar ratio.

-

Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

-

Incorporation of the Drug: Add the calculated amount of the this compound derivative to the paste.

-

Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, the consistency of the paste should be maintained by adding small amounts of the water:ethanol mixture if it becomes too dry.

-

Drying: Spread the resulting paste in a thin layer on a petri dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Pulverization and Sieving: Scrape the dried complex and pulverize it using the mortar and pestle. Pass the powder through a fine sieve to obtain a uniform particle size.

-

Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Powder X-ray Diffraction (PXRD). The enhancement in solubility should be quantified by a phase solubility study.

Protocol 2: Preparation of an this compound Derivative Nanosuspension by High-Pressure Homogenization

This protocol outlines the "top-down" approach for preparing a nanosuspension.

Materials:

-

This compound derivative (micronized, if possible)

-

Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)

-

High-speed stirrer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

Procedure:

-

Pre-suspension Preparation: Disperse the this compound derivative (e.g., 2-5% w/v) in the stabilizer solution.

-

Pre-milling: Homogenize this dispersion using a high-speed stirrer at 10,000-20,000 rpm for 5-10 minutes to create a fine pre-suspension and wet the drug particles.

-

High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 1500 bar for 10-20 cycles.

-

Particle Size Analysis: After homogenization, measure the particle size distribution and zeta potential of the nanosuspension using a suitable particle size analyzer (e.g., Dynamic Light Scattering). The goal is to achieve a mean particle size below 500 nm with a narrow distribution.

-

Characterization: Further characterization should include assessing the crystallinity of the drug particles (via DSC and PXRD) and evaluating the dissolution rate enhancement compared to the unformulated drug.

Mandatory Visualizations

Caption: Troubleshooting workflow for precipitation issues.

Caption: Mechanism of solubility enhancement by cyclodextrins.

Caption: Workflow for preparing a solid dispersion.

References

Strategies to enhance the duration of action of Indanazoline formulations

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of long-acting Indanazoline formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does it relate to its duration of action?

A1: this compound is an alpha-adrenergic receptor agonist.[1] When administered to the nasal mucosa, it stimulates these receptors on the smooth muscle of blood vessels, causing vasoconstriction (narrowing of the blood vessels).[1] This action reduces blood flow, decreases swelling and inflammation of the nasal lining, and alleviates congestion.[1] The duration of action is primarily limited by how long the drug can remain at a therapeutic concentration at these receptor sites within the nasal cavity before being cleared.

Q2: What is the main physiological barrier to extending the duration of action of standard nasal spray formulations like this compound?

A2: The primary barrier is the rapid mucociliary clearance (MCC) mechanism.[2] The nasal cavity is lined with cilia that constantly move a layer of mucus towards the nasopharynx, where it is swallowed. A standard aqueous nasal spray is typically cleared from the nasal cavity in 15-30 minutes, which significantly shortens the available time for the drug to exert its effect, leading to a limited duration of action.

Q3: What are the principal formulation strategies to overcome rapid mucociliary clearance and enhance the duration of action?

A3: The main strategies focus on increasing the formulation's residence time in the nasal cavity and controlling the drug's release rate. Key approaches include:

-

Mucoadhesion: Incorporating polymers that adhere to the nasal mucus layer, slowing clearance.

-

Viscosity Enhancement & In-Situ Gels: Using agents that increase the formulation's viscosity or cause it to transition from a liquid to a gel upon contact with the nasal environment.

-

Controlled-Release Nanocarriers: Encapsulating this compound in systems like liposomes or nanoparticles that can adhere to the mucosa and release the drug over an extended period.

Troubleshooting Guides

Issue 1: Rapid Clearance of Mucoadhesive Formulation in In Vivo Models

| Potential Cause | Troubleshooting Step | Recommended Action |

| Insufficient Polymer Concentration | Review formulation composition. | Incrementally increase the concentration of the mucoadhesive polymer (e.g., Chitosan, Carbopol®) and re-evaluate mucoadhesion strength in vitro before proceeding with further in vivo testing. |

| Poor Polymer-Mucus Interaction | The selected polymer may have suboptimal interaction with the negatively charged sialic acid groups in mucin. | Switch to or test a cationic polymer like Chitosan, which forms strong ionic bonds with mucus. Alternatively, explore thiolated polymers, which can form covalent bonds with cysteine groups in mucin for enhanced adhesion. |

| Incorrect Formulation pH | The pH can affect both polymer hydration and the charge on the mucus surface. | Adjust the formulation pH to a range of 4.5-6.5, which is optimal for the nasal cavity and for the functionality of many mucoadhesive polymers. |

Issue 2: Inconsistent or Non-existent Gelation of In-Situ Gel Formulation

| Potential Cause | Troubleshooting Step | Recommended Action |

| Incorrect Polymer Concentration for Thermosensitive Gel | The concentration of polymers like Poloxamer 407 is critical for achieving the desired sol-gel transition temperature (Tsol-gel). | If gelation is weak or absent at physiological temperature (~34°C for the nose), increase the concentration of the primary gelling polymer (e.g., Poloxamer 407). If the solution is too viscous at room temperature, consider adding a less concentrated, complementary polymer like Poloxamer 188 to modulate the Tsol-gel. |

| Ionic Strength Affecting Ion-Activated Gel | For polymers like Gellan Gum, gelation is triggered by cations in the nasal fluid. | Ensure the in vitro test medium contains appropriate concentrations of Na+, K+, and Ca2+ to simulate nasal fluid and trigger gelation. If gelation is too rapid or strong, the polymer concentration may need to be reduced. |

| pH Mismatch for pH-sensitive Gel | The formulation's pH is not conducive to the gelling of pH-sensitive polymers like Chitosan. | Adjust the formulation pH. For example, a Chitosan-based solution will remain liquid at an acidic pH and gel as it neutralizes upon contact with the nasal mucosa (pH ~5.5-6.5). |

Issue 3: Low Drug Entrapment Efficiency or Rapid Burst Release from Nanoparticle Formulations

| Potential Cause | Troubleshooting Step | Recommended Action |

| Suboptimal Lipid Composition in Liposomes | The choice of phospholipids and cholesterol affects membrane rigidity and drug retention. | Increase the cholesterol content to enhance the packing and rigidity of the lipid bilayer, which can improve entrapment efficiency and reduce burst release. Re-evaluate the ratio of lipids used. |

| Inefficient Drug Loading Method | The method used to load this compound into the nanoparticles may be inefficient. | For liposomes, compare passive loading (dissolving the drug in the aqueous or lipid phase during formulation) with active loading techniques, which can achieve higher entrapment. |

| High Drug-to-Polymer Ratio | Excess drug relative to the encapsulating polymer can lead to surface deposition and rapid initial release. | Decrease the initial drug concentration or increase the polymer concentration during the formulation process. Optimize the drug-to-polymer ratio through a Design of Experiments (DoE) approach. |

Data on Formulation Strategies

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes results from studies on other nasally administered drugs, demonstrating the potential efficacy of these strategies.

| Formulation Strategy | Key Excipients | Reference Compound | Observed Effect on Performance | Citation(s) |

| Mucoadhesive In-Situ Gel | Poloxamer 407, HPMC | Geniposide | The in-situ gel formulation showed controlled release and prolonged residence time in the nasal cavity compared to a standard solution. | |

| Thermoreversible In-Situ Gel | Poloxamer 407, Chitosan | Ropinirole HCl | The mucoadhesive in-situ gel significantly increased the drug's bioavailability and residence time in the nasal cavity of rats. | |

| Nanoparticle System | Chitosan-coated PLGA | - | Chitosan coating on nanoparticles can improve drug adsorption to mucosal surfaces and enhance uptake. | |

| Liposomal Formulation | Egg Phosphatidylcholine, Cholesterol | Quetiapine Fumarate | Liposomal encapsulation demonstrated substantial entrapment efficiency (75.6%) and controlled diffusion across sheep nasal mucosa over 6 hours. | |

| Dry Powder Formulation | Freeze-dried Polymer-Drug Matrix | Budesonide | A freeze-dried solid dispersion showed a faster release rate and higher permeation across a nasal cell model compared to a standard aqueous suspension. |

Experimental Protocols

Protocol 1: In Vitro Drug Release from an In-Situ Gelling Formulation

-

Apparatus: Use a Franz diffusion cell apparatus.

-

Membrane: Place a synthetic membrane (e.g., cellulose acetate) or excised sheep nasal mucosa between the donor and receptor compartments.

-

Receptor Medium: Fill the receptor compartment with simulated nasal fluid (SNF), typically a phosphate buffer solution at pH 6.4, maintained at 34 ± 0.5°C to mimic the nasal cavity temperature.

-

Sample Application: Apply a precise volume of the this compound in-situ gel formulation (in its liquid state) to the membrane in the donor compartment. The formulation should gel upon contact with the warm surface.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment, replacing the volume with fresh, pre-warmed SNF to maintain sink conditions.

-

Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: Plot the cumulative amount of drug released per unit area versus time to determine the release kinetics and profile.

Protocol 2: Evaluation of Mucoadhesion Using a Nasal Cast Model

-

Apparatus: Utilize a human nasal cast model, which can be 3D-printed based on CT or MRI scan data.

-

Model Preparation: Coat the internal surfaces of the cast with a solution that mimics nasal mucus (e.g., a glycerol/Brij-35 solution or artificial mucin).

-

Environmental Control: Assemble the cast and apply a controlled airflow (e.g., 16 L/min) to simulate breathing.

-

Formulation Administration: Actuate the nasal spray device containing the mucoadhesive this compound formulation into the cast at a controlled angle (e.g., 23° tilt) and speed. Continue airflow for a set duration post-actuation (e.g., 12 seconds).

-

Residence Time Simulation: To simulate clearance over time, pass a continuous, gentle flow of SNF over the cast surfaces for a specified duration.

-

Quantification: Disassemble the cast into its predefined sections (e.g., vestibule, front turbinate, rear turbinate, nasopharynx). Rinse each section with a suitable solvent to recover the remaining adhered drug.

-

Analysis: Analyze the amount of this compound in each section's rinsing solution via HPLC to determine the deposition pattern and the amount of formulation retained after the simulated clearance.

Visualizations

References

Validation & Comparative

A Comparative Efficacy Analysis of Indanazoline and Oxymetazoline as Nasal Decongestants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two common topical nasal decongestants, Indanazoline and Oxymetazoline. Both belong to the imidazoline class of sympathomimetic amines and are utilized for the symptomatic relief of nasal congestion. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and safety profiles.

Mechanism of Action

Both this compound and Oxymetazoline exert their decongestant effects by acting as agonists at α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[1][2][3] Activation of these receptors leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal tissues, and consequently opens the nasal airways for easier breathing.[1][2]

Oxymetazoline is a potent, direct-acting agonist with affinity for both α1- and α2-adrenoceptors. The vasoconstriction is primarily mediated through the activation of α1-adrenergic receptors, while its action on α2-receptors may also contribute to the decongestant effect.

Signaling Pathway of α-Adrenergic Receptor Agonists

The following diagram illustrates the general signaling cascade initiated by the binding of an α-adrenergic agonist, such as this compound or Oxymetazoline, to its G-protein coupled receptors in the vascular smooth muscle of the nasal mucosa.

Comparative Data

The following tables summarize the available quantitative data for this compound and Oxymetazoline. A notable gap exists in the publicly available literature regarding the specific receptor binding affinities of this compound.

Table 1: Receptor Binding Affinity

| Adrenergic Receptor Subtype | Oxymetazoline (Ki in nM) | This compound (Ki in nM) |

| α1A | High Affinity | Data Not Available |

| α2A | High Affinity | Data Not Available |

| α2B | Lower Affinity than α1A | Data Not Available |

Note: Ki is the inhibition constant, representing the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.

Table 2: Clinical Efficacy and Pharmacokinetics

| Parameter | Oxymetazoline | This compound |

| Typical Concentration | 0.05% | Data Not Available |

| Onset of Action | Within minutes | Within 10 minutes |

| Duration of Action | Up to 12 hours | Approximately 8 hours |

| Primary Clinical Outcome | Significant reduction in nasal congestion and improved nasal airflow | Significant increase in nasal stream volume, indicating decongestion |

Experimental Protocols

Assessment of Nasal Decongestant Efficacy using Rhinomanometry

Rhinomanometry is an objective method used to measure nasal airway resistance and changes in nasal patency following the administration of a decongestant.

Objective: To quantify the change in nasal airflow and resistance after topical application of a nasal decongestant.

Methodology:

-

Baseline Measurement: Subjects are acclimatized to the testing room conditions. Baseline nasal airway resistance is measured for each nostril separately and for both nostrils combined using anterior or posterior rhinomanometry.

-

Drug Administration: A standardized dose of the nasal decongestant (e.g., this compound or Oxymetazoline nasal spray) or a placebo is administered to each nostril.

-

Post-Dose Measurements: Nasal airway resistance is measured at predefined time intervals (e.g., 10, 30, 60, 120, 240, 360, 480, and 720 minutes) after drug administration.

-

Data Analysis: The percentage change in nasal airway resistance from baseline is calculated for each time point. The time to onset of action and the duration of effect are determined based on statistically significant changes compared to placebo.

Determination of Receptor Binding Affinity via Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for specific receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound and Oxymetazoline for α-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., α1A, α2A) are prepared.

-

Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (this compound or Oxymetazoline).

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Side Effects and Safety Profile

The most common side effects for both this compound and Oxymetazoline are typically mild and localized, including temporary burning or stinging in the nasal passages, dryness of the nasal mucosa, and sneezing.

A significant concern with the prolonged use of imidazoline decongestants is the risk of developing rhinitis medicamentosa, or rebound congestion. This condition is characterized by a worsening of nasal congestion after the medication is discontinued, leading to a cycle of dependency. It is generally recommended to limit the use of these decongestants to no more than 3 to 5 consecutive days.

While both drugs are generally well-tolerated when used as directed, systemic side effects such as increased heart rate, elevated blood pressure, and headaches can occur, particularly with overuse or in susceptible individuals.

Conclusion

Both this compound and Oxymetazoline are effective nasal decongestants that provide rapid relief from nasal congestion through their action as α-adrenergic agonists. Oxymetazoline has a well-characterized longer duration of action of up to 12 hours. Clinical data for this compound suggests a duration of approximately 8 hours.

A significant limitation in a direct comparison of these two compounds is the lack of publicly available, modern quantitative data on the receptor binding affinities of this compound. Further research, including head-to-head clinical trials and in vitro receptor binding studies, would be necessary to provide a more definitive comparison of their efficacy and pharmacological profiles. For drug development professionals, the longer duration of action of Oxymetazoline may present a pharmacodynamic advantage. However, the comparable efficacy and tolerability of this compound, as suggested by older clinical data, indicates it remains a viable, albeit less studied, alternative.

References

Validating the Selectivity of Alpha-Adrenoceptor Ligands: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of alpha-adrenoceptor ligands, using the well-characterized imidazoline derivatives, xylometazoline and oxymetazoline, as primary examples. The presented data and experimental protocols serve as a benchmark for the validation required for compounds like indanazoline.

Comparative Analysis of Imidazoline Derivatives

To objectively assess the selectivity of a test compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50 or IC50) across all alpha-adrenoceptor subtypes. The following tables summarize the available data for xylometazoline and oxymetazoline.

Table 1: Binding Affinities (Ki, nM) of Imidazoline Derivatives at Human Alpha-Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Xylometazoline | 80 | 560 | 450 | 980 | 1800 | 220 |

| Oxymetazoline | High Affinity | Lower Affinity | Weak Affinity | High Affinity | Lower Affinity | Lower Affinity |

Note: Quantitative Ki values for oxymetazoline across all subtypes are not consistently reported in a single study. The table reflects the general selectivity profile described in the literature.[1][2]

Table 2: Functional Potencies (EC50/IC50, µM) of Imidazoline Derivatives at Human Alpha-Adrenoceptor Subtypes

| Compound | α1A (EC50) | α1B (EC50) | α1D (EC50) | α2A (IC50) | α2B (EC50) | α2C (IC50) |

| Xylometazoline | - | - | - | - | 99 | - |

| Oxymetazoline | Partial Agonist | - | - | - | Full Agonist | - |

Note: Functional data is often pathway-dependent and may vary based on the specific assay. A comprehensive functional characterization would involve multiple signaling readouts. The EC50 for xylometazoline is specifically reported for the α2B subtype.[2][3]

Experimental Protocols

The determination of binding affinities and functional potencies relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for each alpha-adrenoceptor subtype by measuring its ability to compete with a known radiolabeled ligand.[4]

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human alpha-adrenoceptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand:

-

For α1 subtypes: [³H]-Prazosin.

-

For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine.

-

-

Non-specific ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine for α2 subtypes).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of the non-specific ligand) from total binding (radioactivity in the absence of the test compound).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To measure the ability of a test compound to act as an agonist or antagonist at α1-adrenoceptor subtypes by detecting changes in intracellular calcium levels. α1-adrenoceptors primarily couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Materials:

-

Intact cells stably expressing a single human α1-adrenoceptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound at various concentrations.

-

A known α1-agonist (e.g., phenylephrine) for antagonist testing.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Assay:

-

Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound and monitor the change in fluorescence over time.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known α1-agonist. Monitor the change in fluorescence.

-

-

Data Analysis:

-

Determine the EC50 value (for agonists) or IC50 value (for antagonists) by plotting the change in fluorescence against the log concentration of the test compound.

-

Objective: To measure the ability of a test compound to act as an agonist or antagonist at α2-adrenoceptor subtypes by detecting changes in intracellular cyclic AMP (cAMP) levels. α2-adrenoceptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP production.

Materials:

-

Intact cells stably expressing a single human α2-adrenoceptor subtype.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound at various concentrations.

-

A known α2-agonist (e.g., UK-14,304) for antagonist testing.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known α2-agonist and forskolin.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's protocol.

-

Data Analysis:

-

Determine the IC50 value (for agonists, representing inhibition of forskolin-stimulated cAMP) or EC50 value (for antagonists, representing reversal of agonist-induced inhibition) by plotting the cAMP concentration against the log concentration of the test compound.

-

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Caption: Experimental workflow for determining the selectivity profile of a test compound.

Caption: Simplified signaling pathways for α1 and α2-adrenoceptors.

References

Indanazoline versus other imidazoline derivatives: a pharmacological comparison

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of indanazoline and other prominent imidazoline derivatives, including clonidine, oxymetazoline, xylometazoline, and naphazoline. The focus is on their interactions with alpha-adrenergic and imidazoline receptors, which mediate their therapeutic effects and side-effect profiles. While quantitative data for many imidazoline derivatives are available, allowing for a precise comparison, specific binding affinity (Ki) and functional potency (EC50) values for this compound are not readily found in publicly accessible scientific literature. This guide, therefore, presents the available qualitative information for this compound alongside quantitative data for its counterparts to offer a comprehensive comparative perspective.

Executive Summary

Imidazoline derivatives are a class of compounds characterized by a core imidazoline ring structure. They are widely used in medicine, primarily as vasoconstrictors for nasal and ophthalmic decongestion and as antihypertensives. Their pharmacological effects are mediated through their interaction with two main classes of receptors: alpha-adrenergic receptors (α-ARs) and imidazoline receptors (I-receptors).

This compound is primarily characterized as a vasoconstrictor that acts directly on alpha-adrenergic receptors[1]. This action leads to the constriction of blood vessels, which is the basis for its use as a nasal decongestant. Clinical studies have shown its efficacy in decongestion is comparable to that of xylometazoline shortly after application[2]. However, its duration of action is reported to be shorter than that of longer-acting imidazolines like oxymetazoline and xylometazoline.

This guide will delve into the receptor binding affinities, functional activities, and signaling pathways of these compounds to provide a clear pharmacological comparison.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for the binding affinities (pKi) and functional potencies (pEC50) of several imidazoline derivatives at various alpha-adrenergic receptor subtypes. A higher pKi value indicates a stronger binding affinity, and a higher pEC50 value indicates greater potency in functional assays.